1-Benzyl-3-thiazol-2-yl-thiourea
Description
Significance of Thiourea (B124793) and Thiazole (B1198619) Scaffolds in Drug Discovery
The fields of organic and medicinal chemistry continually seek "privileged structures," which are molecular frameworks that can interact with multiple biological targets, serving as a fertile ground for drug development. researchgate.net Both the thiourea and the thiazole moieties are recognized as such privileged scaffolds, each contributing to a wide array of biological activities. researchgate.netresearchgate.netnih.gov When combined, they form thiazolyl thiourea derivatives, a class of compounds with significant research interest. acs.org
Thiourea Scaffold: Thiourea, an organosulfur compound, and its derivatives are a cornerstone in medicinal chemistry due to their extensive biological applications. mdpi.com The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, can act as a versatile building block in synthesis. mdpi.comarkat-usa.org The ability of thiourea derivatives to form stable metal complexes and participate in various chemical reactions has made them valuable intermediates. researchgate.netresearchgate.net Researchers have extensively studied these compounds for a multitude of therapeutic properties. mdpi.comontosight.ai
Thiazole Scaffold: Thiazole is a five-membered aromatic ring containing both sulfur and nitrogen atoms. researchgate.net This heterocyclic nucleus is a component of numerous natural products and is found in over 18 drugs approved by the FDA. nih.govresearchgate.net The thiazole ring's aromaticity and its capacity for diverse substitutions allow it to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity. researchgate.netresearchgate.net Its derivatives have been investigated for a wide spectrum of pharmacological effects. nih.govnih.gov For instance, the presence of a 2-aminothiazole (B372263) moiety is a common feature in several potent antibiotic drugs. researchgate.net
The combination of these two scaffolds has led to the synthesis of derivatives with enhanced or novel biological activities, making them a subject of ongoing research. acs.orgnih.gov
| Scaffold | Reported Biological Activities | References |
| Thiourea | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Antioxidant, Antimalarial, Antitubercular, Herbicidal | mdpi.comresearchgate.netontosight.ai |
| Thiazole | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, Antihypertensive, Antimalarial, Anticonvulsant | nih.govresearchgate.netnih.gov |
Overview of 1-Benzyl-3-thiazol-2-yl-thiourea as a Compound of Academic Interest
This compound is a specific derivative that has emerged in academic research, particularly for its potential biological activities. ontosight.ai Its structure integrates the key features of its parent scaffolds: a benzyl (B1604629) group and a thiazole ring attached to a central thiourea backbone. nih.govontosight.ai
This compound is synthesized through the condensation of aminothiazoles with an appropriate isothiocyanate, such as benzyl isothiocyanate. acs.org Research into thiazolyl thiourea derivatives has included their evaluation for various biological effects. One notable finding is the investigation of their potential as enzyme inhibitors. Specifically, thiazole-based thiourea derivatives have been studied for their ability to inhibit urease, an enzyme that is a significant virulence factor in certain pathogens, such as Proteus mirabilis, which is associated with urinary tract infections. nih.gov In this context, a related compound, 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea, demonstrated inhibitory activity against the urease from P. mirabilis. nih.gov
The academic interest in this compound stems from the established therapeutic potential of its constituent parts, making it and similar derivatives candidates for further investigation in drug discovery programs. acs.orgontosight.ai
| Compound Name | Molecular Formula | Reported Area of Research | Reference |
| This compound | C11H11N3S2 | Potential antimicrobial, antiviral, and anticancer properties; Urease inhibition. | nih.govontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c15-10(14-11-12-6-7-16-11)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHMEDMWKUZUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351457 | |
| Record name | 1-Benzyl-3-thiazol-2-yl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51623-90-6 | |
| Record name | 1-Benzyl-3-thiazol-2-yl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Thiazol 2 Yl Thiourea Analogues
General Synthetic Routes for Thiazolyl Thioureas
The formation of the thiazolyl thiourea (B124793) linkage is a critical step in the synthesis of these compounds. Two principal strategies have emerged as effective for this purpose: condensation reactions and one-pot syntheses.
Condensation Reactions with 2-Aminothiazoles and Isothiocyanates
A prevalent and versatile method for synthesizing thiazolyl thioureas involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an appropriate isothiocyanate. nih.gov This reaction is a straightforward nucleophilic addition of the amino group of the thiazole (B1198619) to the electrophilic carbon of the isothiocyanate.
For instance, the reaction of 2-aminothiazole with phenyl isothiocyanate yields the corresponding N-phenylthiourea derivative. nih.gov Similarly, reacting 2-aminothiazoles with benzoyl isothiocyanate can produce N-benzoyl-N'-(thiazol-2-yl)thioureas. tandfonline.com These reactions are often carried out in a suitable solvent, such as ethanol (B145695) or acetone. semanticscholar.orgresearchgate.net The versatility of this method lies in the commercial availability or straightforward synthesis of a wide array of substituted 2-aminothiazoles and isothiocyanates, allowing for the creation of a diverse library of thiazolyl thiourea analogues. nih.gov
A series of thiazolyl-thiourea derivatives were synthesized through the addition reaction of 2-aminothiazole to various isothiocyanates. nih.gov This highlights the broad applicability of this condensation strategy.
One-Pot Synthetic Approaches for Thiazolyl Thioureas
One such approach involves the reaction of α-haloketones with thiourea to first form a 2-aminothiazole intermediate in situ. This intermediate then reacts with an isothiocyanate present in the same reaction vessel to afford the desired thiazolyl thiourea. This methodology has been successfully employed for the synthesis of various thiazole derivatives. derpharmachemica.comnih.gov
Another one-pot strategy involves the reaction of an amine with carbon disulfide to generate a dithiocarbamate (B8719985) salt, which can then be converted to an isothiocyanate in situ. nih.gov This reactive intermediate can subsequently react with a 2-aminothiazole to produce the final thiourea derivative. Continuous-flow synthesis has also been explored, utilizing an aqueous polysulfide solution for the multicomponent reaction of isocyanides, amines, and sulfur to produce thioureas under mild and homogeneous conditions. nih.gov
Synthesis of Key Intermediates for 1-Benzyl-3-thiazol-2-yl-thiourea Derivatives
The synthesis of this compound and its analogues relies on the availability of two key building blocks: substituted 2-amino-1,3-thiazoles and benzyl (B1604629) isothiocyanate precursors.
Preparation of Substituted 2-Amino-1,3-thiazoles
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. derpharmachemica.comyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a substituted thiourea. derpharmachemica.comyoutube.com The versatility of this method allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring by using appropriately substituted α-haloketones. tandfonline.com
For example, the reaction of a substituted α-bromoacetophenone with thiourea yields the corresponding 4-aryl-2-aminothiazole. nih.gov Similarly, using substituted thioamides in the Hantzsch reaction can lead to further diversification of the 2-aminothiazole core. derpharmachemica.com An eco-friendly solid-state procedure for this synthesis has also been reported. tandfonline.com
Alternative methods for synthesizing 2-aminothiazoles include the reaction of ketones with thiourea in the presence of an oxidizing agent like thallium(III)-p-tosylsulfonate. tandfonline.com
Generation of Benzyl Isothiocyanate Precursors
Benzyl isothiocyanate is a crucial reagent for the synthesis of this compound. It can be synthesized through several routes. A common laboratory preparation involves the reaction of benzylamine (B48309) with carbon disulfide. chemicalbook.com This reaction proceeds through the formation of a dithiocarbamic acid salt, which is then decomposed, often with a heavy metal salt or an oxidizing agent, to yield the isothiocyanate.
Another method involves the reaction of benzylamine with thiophosgene (B130339). chemicalbook.com Alternatively, benzyl halides can be reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate, to produce benzyl thiocyanate, which can then be isomerized to benzyl isothiocyanate. chemicalbook.com
Derivatization Strategies for Structural Modification and Analogue Generation
To explore the structure-activity relationships of this compound, various derivatization strategies can be employed to generate a library of analogues. These modifications can be introduced on the thiazole ring, the benzyl group, or the thiourea linker.
Table 1: Derivatization Strategies for this compound Analogues
| Moiety to be Modified | Derivatization Strategy | Potential Reagents/Reaction Types |
| Thiazole Ring | Introduction of substituents at the 4- and 5-positions | Use of substituted α-haloketones in Hantzsch synthesis |
| Functionalization of the C5 position | Electrophilic substitution reactions | |
| Benzyl Group | Introduction of substituents on the aromatic ring | Use of substituted benzylamines or benzyl halides in the synthesis of benzyl isothiocyanate |
| Variation of the linker between the phenyl ring and the thiourea | Use of phenethylamines or other aralkylamines | |
| Thiourea Linker | Acylation of the thiourea nitrogen | Reaction with acyl chlorides or anhydrides |
| Alkylation of the sulfur atom | Reaction with alkyl halides |
The synthesis of various N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas has been achieved by reacting substituted 2-aminobenzothiazoles with phenylisothiocyanate. semanticscholar.org These thioureas can then undergo further reactions, such as cyclization with malonic acid in the presence of acetyl chloride to form thiobarbituric acid derivatives. semanticscholar.org
Furthermore, the amino group of the 2-aminothiazole core can be acylated with various acid chlorides or sulfonyl chlorides prior to the thiourea formation, leading to further diversification. tandfonline.comnih.gov For example, 2-aminothiazoles can be reacted with chloroacyl chlorides to introduce a reactive handle for further modifications. tandfonline.com
Introduction of Substituents on the Thiazole Ring
The functionalization of the thiazole ring in this compound analogs is a key strategy for creating chemical diversity. The most prevalent method for constructing the substituted thiazole core is the Hantzsch thiazole synthesis. mdpi.comyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea, to yield a 2-aminothiazole derivative. mdpi.comyoutube.comyoutube.com The resulting 2-aminothiazole can then be reacted with benzyl isothiocyanate to afford the target 1-benzyl-3-(substituted-thiazol-2-yl)thiourea.
Substituents can be introduced at various positions of the thiazole ring, primarily at the C4 and C5 positions, by selecting appropriately substituted α-haloketones in the Hantzsch synthesis. For instance, the reaction of substituted acetophenones with thiourea in the presence of an oxidizing agent like iodine can yield 4-aryl-2-aminothiazoles. nih.gov These can subsequently be converted to the corresponding 1-benzyl-3-(4-arylthiazol-2-yl)thiourea derivatives.
Furthermore, direct electrophilic substitution on the pre-formed thiazole ring is another viable strategy. Based on p-electron density analysis, the C5 position of the 2-aminothiazole ring is particularly susceptible to electrophilic attack, followed by the C4 position. researchgate.net Halogenation, for example, readily occurs at the C5 position. jocpr.com The resulting 5-halo-2-aminothiazole can then undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. jocpr.com
A variety of substituents have been successfully incorporated onto the thiazole ring, as detailed in the table below.
| Compound Name | Synthetic Method | Reference |
| 1-Benzyl-3-(4-phenylthiazol-2-yl)thiourea | Hantzsch synthesis using 2-bromoacetophenone (B140003) and thiourea, followed by reaction with benzyl isothiocyanate. | youtube.comnih.gov |
| 1-Benzyl-3-(4-(4-chlorophenyl)thiazol-2-yl)thiourea | Hantzsch synthesis using 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea, followed by reaction with benzyl isothiocyanate. | nih.gov |
| 1-Benzyl-3-(5-bromothiazol-2-yl)thiourea | Bromination of 2-aminothiazole followed by reaction with benzyl isothiocyanate. | nih.govjocpr.com |
| Ethyl 2-(3-benzylthioureido)thiazole-4-carboxylate | Reaction of ethyl 2-aminothiazole-4-carboxylate with benzyl isothiocyanate. | nih.gov |
Modifications on the Benzyl Moiety
Altering the electronic and steric properties of the benzyl group provides another avenue for creating analogs of this compound. This is typically achieved by starting with a substituted benzylamine, which is then converted to the corresponding substituted benzyl isothiocyanate. The reaction of this isothiocyanate with 2-aminothiazole or its substituted derivatives furnishes the desired N-substituted thioureas.
The synthesis of substituted benzyl isothiocyanates can be accomplished through various methods, including the reaction of the corresponding benzylamine with thiophosgene or by treating the amine with carbon disulfide in the presence of a base, followed by the addition of a chloroformate. A convenient one-pot method involves the direct reaction of a substituted benzylamine, an alkylamine, and carbon disulfide. researchgate.net
A range of substituents, including electron-donating and electron-withdrawing groups, have been introduced onto the phenyl ring of the benzyl moiety. These modifications can influence the chemical reactivity and conformational preferences of the entire molecule.
| Compound Name | Synthetic Method | Reference |
| 1-(4-Chlorobenzyl)-3-thiazol-2-yl-thiourea | Reaction of 2-aminothiazole with 4-chlorobenzyl isothiocyanate. | researchgate.net |
| 1-(4-Methoxybenzyl)-3-thiazol-2-yl-thiourea | Reaction of 2-aminothiazole with 4-methoxybenzyl isothiocyanate. | semanticscholar.org |
| 1-(α-Methylbenzyl)-3-thiazol-2-yl-thiourea | Reaction of 2-aminothiazole with α-methylbenzyl isothiocyanate. | researchgate.net |
| 1-(4-Nitrobenzyl)-3-thiazol-2-yl-thiourea | Reaction of 2-aminothiazole with 4-nitrobenzyl isothiocyanate. | nih.gov |
Formation of Hybrid Scaffolds Incorporating the Thiourea-Thiazole Unit
The thiourea linkage in this compound is a reactive functional group that can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems or other hybrid scaffolds. These transformations often involve the reaction of the thiourea with bifunctional electrophiles.
A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netsioc-journal.cnpharmatutor.org This is typically achieved by reacting a 2-aminothiazole-derived thiourea with an α,β-unsaturated ketone or by the condensation of a pre-formed thioxopyrimidine with an α-haloketone. researchgate.netpharmatutor.org The 2-imino group of the thiazole ring and the nitrogen of the thiourea act as nucleophiles, leading to the formation of the fused pyrimidine (B1678525) ring.
Another common transformation is the reaction of N-thiazolyl-thioureas with α-halo ketones or α-haloesters to form other heterocyclic systems. For instance, reaction with chloroacetyl chloride can lead to the formation of thiazolidinone-containing structures. yu.edu.jo Similarly, intramolecular cyclization of appropriately substituted thiourea derivatives can lead to the formation of triazole rings. researchgate.net These reactions highlight the utility of the this compound scaffold as a building block for more complex molecular architectures.
| Hybrid Scaffold | Synthetic Precursor | Reagents and Conditions | Reference |
| Thiazolo[3,2-a]pyrimidine | 1-Benzyl-3-(thiazol-2-yl)thiourea | α,β-Unsaturated ketone, base | researchgate.net |
| Thiazolidinone-thiazole hybrid | 1-Benzyl-3-(thiazol-2-yl)thiourea | Chloroacetyl chloride, base | yu.edu.jo |
| Thiazolo[4,5-d]pyridazine | Thiazolyl-thiourea derivative | Hydrazine, acid chloride, then cyclization | nih.gov |
| 1,2,4-Triazole-thiazole hybrid | N-(Thiazol-2-yl)carbothioamide | Hydrazine, then basic cyclization | researchgate.net |
Mechanistic Elucidation of Biological Actions of 1 Benzyl 3 Thiazol 2 Yl Thiourea Derivatives
Interactions with Molecular Targets
The biological activity of 1-benzyl-3-thiazol-2-yl-thiourea derivatives stems from their ability to interact with a variety of essential biomolecules. The core structure, featuring a thiourea (B124793) bridge linking a benzyl (B1604629) group and a thiazole (B1198619) ring, allows for diverse binding modes with enzymes, proteins, and nucleic acids.
The thiourea pharmacophore is a versatile binder, capable of engaging with biological targets through multiple interaction points. The C=S (thiocarbonyl) and NH groups are key features that can be easily protonated, allowing them to interact with negatively charged residues such as carboxyl and phosphate (B84403) groups commonly found on the surface of bacterial membranes and within protein active sites. nih.gov This capability underlies the broad-spectrum biological activities observed in this class of compounds.
Molecular docking studies have shown that these derivatives can fit into the active sites of various enzymes. For instance, benzoylthiourea (B1224501) derivatives have been modeled binding to the B subunit of Escherichia coli DNA gyrase. researchgate.net The thiourea moiety itself can act as a crucial anchoring group, orienting the thiazole scaffold correctly within an enzyme's binding pocket to ensure effective inhibition. dntb.gov.ua
Furthermore, certain thiazole derivatives have demonstrated direct interactions with nucleic acids. Research on a pyrano[2,3-d]thiazole derivative revealed that it strongly binds to calf-thymus DNA (CT-DNA). nih.gov The binding was determined to be through an intercalative mode, where the planar structure of the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Similarly, some bis-thiourea derivatives are known to bind with DNA, a property enhanced by the presence of static charges, such as those from a nitro group, which can interact with the DNA structure. researchgate.net
Specific Enzyme Inhibition Mechanisms
The broad biological activity of this compound derivatives can be attributed to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
A primary mechanism for the antibacterial action of thiourea and benzothiazole (B30560) derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair, making them validated targets for antibacterial agents.
DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for maintaining DNA topology. Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of these enzymes leads to disruptions in DNA synthesis and cell division, ultimately causing bacterial death.
Derivatives featuring a benzothiazole scaffold have shown potent inhibitory activity against these enzymes. For example, a series of benzothiazole derivatives displayed significant inhibition against Staphylococcus aureus DNA gyrase and Streptococcus pyogenes topoisomerase IV (ParE). nih.gov Molecular docking simulations indicate that these compounds bind within the ATP-binding site of the gyrase B (GyrB) and topoisomerase IV (ParE) subunits, preventing the ATP hydrolysis that is necessary for enzyme turnover. nih.govresearchgate.netnih.gov
| Compound Class | Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives (e.g., 21a-c) | GyrB | S. aureus T173 | 0.25 | nih.gov |
| Benzothiazole Derivatives (e.g., 21a-c) | ParE | S. pyogenes | 0.5 - 1.0 | nih.gov |
| N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | DNA Gyrase | S. aureus | 0.15 | chapman.edu |
| N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | DNA Gyrase | B. subtilis | 0.25 | chapman.edu |
Dihydrofolate reductase (DHFR) is another crucial enzyme target for antimicrobial and anticancer therapies. dntb.gov.uanih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and cell proliferation. dntb.gov.ua
Thiazole-containing compounds have been identified as effective DHFR inhibitors. Structural analysis of these inhibitors revealed that the thiourea portion of the molecule can serve as an anchoring group, positioning the thiazole scaffold optimally within the enzyme's active site. dntb.gov.ua This precise orientation facilitates additional interactions with key amino acid residues, such as Phe31 and Arg22, leading to high binding affinity and potent inhibition. dntb.gov.ua For example, a 2,4-substituted-1,3-thiazole derivative was found to be a highly potent inhibitor of bovine liver DHFR with an IC₅₀ value of 0.06 µM. dntb.gov.ua
Urease is a nickel-dependent metalloenzyme produced by various bacteria, fungi, and plants. In pathogenic bacteria like Helicobacter pylori, urease is a key virulence factor, neutralizing gastric acid by hydrolyzing urea (B33335) into ammonia, which allows the bacterium to survive in the stomach. Thiourea derivatives, as structural analogues of urea, are potent inhibitors of this enzyme.
The inhibitory mechanism involves direct interaction with the bimetallic nickel center in the urease active site. Docking simulations and kinetic studies suggest that the thiourea moiety penetrates the narrow, urea-binding pocket of the enzyme. The sulfur atom of the thiourea can then coordinate with the two nickel ions (Ni²⁺), effectively blocking the active site and preventing the binding and hydrolysis of urea. In addition to nickel chelation, hydrogen bonding between the thiourea's amino groups and key amino acid residues in the active site further stabilizes the enzyme-inhibitor complex.
| Compound Class | Inhibition Type | IC₅₀ | Reference |
|---|---|---|---|
| N-monoarylacetothioureas (e.g., b19) | Rapid and Reversible | 0.16 µM (extracted urease) | |
| Arylthioureas (LaSMMed 122–126) | Competitive/Mixed-type | 0.464 - 0.575 mM | |
| 6-phenylbenzo[d]thiazole-2-amine (3e) | Not specified | 26.35 µg/mL |
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a serine/threonine kinase that plays a significant role in cellular inflammatory responses. As such, it has been identified as a therapeutic target for inflammatory diseases and certain cancers. nih.govnih.gov
Computational studies have identified thiourea analogs as potent inhibitors of MK-2. nih.gov These studies, using 3D-QSAR, molecular docking, and molecular dynamics simulations, have provided insights into the structural features required for effective inhibition. The presence of a bulky, electron-rich group on an associated ring structure (such as a pyrazine (B50134) ring in the studied models) and a hydrogen-bond accepting group are predicted to enhance inhibitory potency. nih.gov Molecular modeling suggests that thiourea derivatives can bind within the active site of MK-2, interacting with key amino acid residues and inhibiting the kinase's activity. nih.govnih.gov Specifically, thiourea derivatives containing a nitrophenyl moiety have been shown through docking studies to act as MK-2 inhibitors, which is believed to be the mechanism behind their observed cytotoxic activity against various cancer cell lines. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key member of the receptor tyrosine kinase family, and its overactivation is a hallmark of many cancers, making it a prime target for anticancer therapies. The core structure of this compound, which combines a thiazole ring with a thiourea moiety, is found in various compounds designed as EGFR inhibitors. The thiazole ring is considered an isostere of the adenine (B156593) portion of ATP, allowing it to competitively bind to the ATP-binding site of the EGFR kinase domain. rsc.orgnih.gov
Research into related structures has demonstrated the potential of this chemical scaffold. For instance, a series of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives were designed as EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.gov One of the benzothiazole derivatives showed a high inhibitory activity against EGFR-TK, with a percentage enzyme inhibition value of 70.58%. nih.gov In another study, thiazolidinone derivatives were investigated as potential EGFR and HER-2 kinase inhibitors. One particular compound, 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one, displayed a very potent inhibitory activity against EGFR with an IC50 value of 0.09 µM, which is comparable to the well-known EGFR inhibitor, erlotinib. nih.gov
These findings suggest that the thiazole and benzothiazole moieties are crucial for EGFR inhibition. Although direct inhibitory data for this compound is not extensively documented in these specific studies, the potent activity of structurally similar compounds underscores the potential of this class of molecules as EGFR kinase inhibitors.
Table 1: EGFR Kinase Inhibitory Activity of a Related Thiazolidinone Derivative
| Compound | Target Kinase | IC50 (µM) |
| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | EGFR | 0.09 |
| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | HER-2 | 0.42 |
| Erlotinib (Reference) | EGFR | - |
Source: nih.gov
5-Lipoxygenase (5-LOX) Enzyme Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases and has also been explored for its potential in cancer therapy. Thiazole and thiourea derivatives have been investigated for their ability to inhibit this enzyme.
Studies on synthetic benzyl phenyl ketone derivatives, which share structural similarities with the benzyl group of the target compound, have identified potent, competitive, and nonredox inhibitors of human 5-LOX. nih.gov For example, 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone was found to have an IC50 value of 2.3 µM. nih.gov Similarly, research on N-benzyl nitrone derivatives revealed that nitrone 10c, which features a 2,4-difluorophenyl motif, is a potent LOX inhibitor with an IC50 of 10 µM. mdpi.com
Although direct studies on this compound are limited in this context, the inhibitory activity of these related compounds suggests that the benzyl and thiourea/thiazole moieties may contribute to 5-LOX inhibition.
Table 3: 5-LOX Inhibitory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) |
| 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone | 5-hLOX | 2.3 |
| 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone | 5-hLOX | 3.5 |
| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (Nitrone 10c) | Soybean LOX | 10 |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of interest for treating hyperpigmentation disorders and has also been explored in other contexts. Thiourea and thiazole-containing compounds have been identified as effective tyrosinase inhibitors.
A close analog, 1-phenyl-3-(2-thiazolyl)-2-thiourea (B87079) (PTTU), has been shown to inhibit melanogenesis through a dual-action mechanism. nih.gov PTTU not only decreases the catalytic activity of tyrosinase but also reduces the stability of the tyrosinase protein by accelerating its degradation via the ubiquitin-dependent proteasome pathway. nih.gov This occurs without affecting the mRNA expression of tyrosinase, indicating a post-transcriptional mode of action. nih.gov
Another study on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which share the benzyl and a modified thiazole-thiourea-like scaffold, identified highly potent competitive inhibitors of mushroom tyrosinase. mdpi.com One analog, in particular, exhibited an IC50 value of 90 nM, significantly more potent than the reference inhibitor kojic acid. mdpi.com Kinetic studies confirmed that these analogs act as competitive inhibitors, binding to the active site of the enzyme. mdpi.com
Table 4: Tyrosinase Inhibitory Activity of a Related Thiazolidinone Analog
| Compound | Substrate | IC50 (µM) | Inhibition Type |
| (Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 1) | L-DOPA | 0.23 | Competitive |
| (Z)-3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 2) | L-DOPA | 0.15 | Competitive |
| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 3) | L-DOPA | 0.09 | Competitive |
| Kojic Acid (Reference) | L-DOPA | 19.22 | - |
Source: mdpi.com
Cellular Pathway Modulation in Anticancer Activity
Induction of Apoptosis
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of this compound have demonstrated significant pro-apoptotic activity in various cancer cell lines.
Studies on a series of 1,3-disubstituted thiourea derivatives revealed a strong ability to induce late-stage apoptosis or necrosis. mdpi.com For example, a dichlorophenyl derivative induced late apoptosis in 95% of SW480 primary colon cancer cells and 99% of metastatic SW620 cells. mdpi.com Another derivative showed comparable effects in leukemia K-562 cells, with 73-74% of cells undergoing late apoptosis. mdpi.com The pro-apoptotic effects were generally more pronounced in cancerous cells compared to normal keratinocytes, suggesting a degree of selectivity. mdpi.com
Furthermore, aminothiazole derivatives that inhibit CDK2 have been shown to cause rapid apoptosis in A2780 ovarian carcinoma cells. nih.gov The induction of apoptosis by these compounds is a critical component of their anticancer activity.
Table 5: Induction of Late Apoptosis by Thiourea Derivatives in Cancer Cell Lines
| Compound Derivative | Cell Line | % of Cells in Late Apoptosis |
| Dichlorophenyl thiourea | SW480 (Colon) | 95 ± 1.5 |
| Dichlorophenyl thiourea | SW620 (Colon) | 99 ± 0.5 |
| Dichlorophenyl thiourea | K-562 (Leukemia) | 73 ± 2.0 |
| Another active thiourea analog | K-562 (Leukemia) | 74 ± 3.8 |
Source: mdpi.com
Cell Cycle Arrest (e.g., S phase, G2/M phase)
In addition to inducing apoptosis, another important anticancer mechanism is the ability to halt the cell cycle, preventing cancer cell proliferation. Derivatives containing the thiazole and related heterocyclic structures have been shown to cause cell cycle arrest at various phases.
For instance, a series of benzisothiazolones, which are structurally related to the thiazole core, were found to arrest the cell cycle at the G2/M phase in HeLa cells. rsc.org Similarly, certain chalcone (B49325) derivatives have been reported to induce G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com
Other studies on benzimidazole (B57391) derivatives have shown a more complex pattern of cell cycle arrest. Depending on the specific derivative and the cancer cell line, arrest has been observed in the G1, S, and G2 phases. mdpi.com For example, in SKOV3 ovarian cancer cells, one compound caused an increase in the S phase population from 34.72% to 45.93%, while another significantly increased the G2 phase population to 48.73%. mdpi.com This indicates that even small structural modifications can alter the specific phase of cell cycle arrest. While direct evidence for this compound is emerging, the consistent ability of related heterocyclic compounds to interfere with cell cycle progression highlights a key mechanism of their anticancer potential.
Table 6: Cell Cycle Arrest Profile of a Related Benzimidazole Derivative in SKOV3 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2 Phase |
| Vehicle Control | 31.03 ± 1.86 | 34.72 ± 1.80 | 34.23 ± 1.38 |
| Compound 10 | 16.15 ± 2.11 | 35.11 ± 1.21 | 48.73 ± 1.89 |
| Compound 13 | 25.38 ± 0.44 | 45.93 ± 1.78 | 28.65 ± 1.73 |
Source: mdpi.com
Modulation of Interleukin-6 (IL-6) Levels
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in regulating immune responses, inflammation, and tumorigenesis. Dysregulated IL-6 signaling is implicated in the pathogenesis of various cancers. Research into the biological activities of thiazole-containing compounds has revealed their potential to modulate IL-6 expression.
A study investigating the effects of a thiazole derivative of phenylmethimazole on triple-negative breast cancer (TNBC) cells provides compelling evidence for the IL-6 inhibitory potential of this class of compounds. nih.gov Phenylmethimazole and its more potent thiazole derivative, COB-141, were found to inhibit the secretion of IL-6 from MDA-MB-231 TNBC cells. nih.gov Further investigation revealed that COB-141 also suppressed IL-6 mRNA levels in a panel of TNBC cell lines, indicating that the inhibitory effect occurs at the level of gene expression. nih.gov Notably, this inhibition of IL-6 was not due to a general toxic effect on the cells. nih.gov
The classical IL-6 signaling pathway is initiated by the binding of IL-6 to its membrane-bound receptor (IL-6R), which then associates with the signal-transducing protein gp130. This complex formation triggers downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. nih.govyoutube.com These pathways are crucial for cell survival, proliferation, and inflammation. In some cancers, tumor cells themselves can produce IL-6, creating an autocrine signaling loop that promotes their own growth and survival. The ability of thiazole derivatives to inhibit IL-6 expression suggests a potential therapeutic strategy to disrupt this pro-tumorigenic signaling.
While direct studies on this compound's effect on IL-6 are not yet prevalent, the findings from structurally related thiazole derivatives strongly suggest that this compound may also exert its biological effects through the modulation of this key inflammatory cytokine.
Inhibition of Angiogenesis and Cancer Cell Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis, making them prime targets for anti-cancer therapies. nih.gov A significant body of research has demonstrated that thiourea derivatives, including those containing a thiazole moiety, can effectively inhibit angiogenesis by targeting the VEGFR-2 signaling pathway. nih.govmdpi.commdpi.com
The binding of VEGF to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. nih.gov Thiourea derivatives have been shown to act as inhibitors of VEGFR-2, thereby blocking these downstream effects. nih.gov This inhibition of VEGFR-2 is a cornerstone of the anti-angiogenic activity of this class of compounds.
The anti-cancer effects of these derivatives are not limited to the inhibition of angiogenesis. They also impact various cancer cell signaling pathways that are crucial for tumor progression. Research has shown that N-benzoyl-3-allylthiourea (BATU), a related thiourea derivative, enhances the expression of HER-2 and inhibits the activation of the nuclear factor kappa B (NF-κB) transcription factor in breast cancer cells. nih.gov NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. Its inactivation by thiourea derivatives can lead to the inhibition of protein expression essential for cell proliferation. nih.gov
Furthermore, studies on other heterocyclic compounds incorporating the thiazole structure have revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain 1,3-thiazole analogues have been shown to induce apoptosis and arrest the cell cycle at the G1 or G2/M phase in breast cancer cells. mdpi.com The induction of apoptosis is often mediated through the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com
The tables below summarize the inhibitory activities of various thiourea and thiazole derivatives against different cancer cell lines and VEGFR-2.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | 7.17 | mdpi.com |
| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 | mdpi.com |
| 1,3-Thiazole Analogue (Compound 4) | MCF-7 (Breast) | 5.73 | mdpi.com |
| 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 (Breast) | 12.15 | mdpi.com |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 0.64 mM | nih.gov |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1.47 mM | nih.gov |
| Compound/Derivative | Target | IC50 Value (µM) | Reference |
| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | VEGFR-2 | 0.728 | mdpi.com |
| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | VEGFR-2 | 0.503 | mdpi.com |
| 1,3-Thiazole Analogue (Compound 4) | VEGFR-2 | 0.093 | mdpi.com |
| Bis( nih.govnih.govontosight.aitriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | 0.0037 | nih.gov |
Structure Activity Relationship Sar and Pharmacophore Analysis
Importance of Thiourea (B124793) and Thiazole (B1198619) Moieties for Activity
The thiourea and thiazole moieties are fundamental pharmacophores that are critical to the biological effects of 1-Benzyl-3-thiazol-2-yl-thiourea. The thiourea group (-(NH-C(S)-NH)-) is not merely a linker but an active contributor to the molecule's pharmacological profile. It acts as a flexible bridge and a key pharmacophore, capable of forming crucial hydrogen bonds with biological targets. science.gov Thiourea and its derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, also plays a vital role. It serves as a hydrophobic moiety and possesses its own intrinsic biological activity. science.gov The 2-aminothiazole (B372263) nucleus, in particular, is a privileged structure found in numerous therapeutically interesting compounds. chapman.edu The thiazole ring is a versatile scaffold that has been extensively modified to produce a diverse array of agents with activities such as anticancer, antimicrobial, and antiviral effects. nih.govontosight.ai The combination of the thiourea and thiazole pharmacophores into a single molecular entity is a strategic approach in drug design aimed at creating synergistic or enhanced biological activities. nih.gov
Influence of Substituents on the Benzyl (B1604629) Group
Modifications to the benzyl group have a significant impact on the biological activity of these compounds. The nature and position of substituents on the benzyl ring can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with target sites.
Research on related N-benzyl substituted thiazolyl acetamide (B32628) derivatives, which share a similar structural motif, has shown that substitution on the benzyl ring is critical for anticancer activity. For instance, the presence of a substituent at the para-position (position 4) of the benzyl ring, such as a 4-fluoro, 4-methyl, or a 3,4-dichloro pattern, was found to be crucial for maximal anticancer efficacy. chapman.edu Specifically, the 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. chapman.edu
Similarly, in a series of N-(6-cyano-benzothiazol-2-yl)-N'-(benzyl)urea derivatives, a para-methoxy group on the benzyl ring led to a compound that was found to reduce the in vitro activity of GSK-3β, a kinase implicated in various diseases. nih.gov These findings underscore the importance of the benzyl group as a key site for structural optimization to enhance specific biological activities.
Table 1: Effect of Benzyl Group Substitution on Anticancer Activity Data sourced from studies on structurally related N-benzyl substituted thiazolyl acetamides.
| Compound | Benzyl Substitution | Cell Line | Inhibition of Cell Proliferation (%) | Reference |
|---|---|---|---|---|
| 8a | Unsubstituted | CCRF-CEM | 29 | chapman.edu |
| 8b | 4-Fluoro | CCRF-CEM | 71 | chapman.edu |
| 8c | 4-Methyl | CCRF-CEM | 64 | chapman.edu |
| 8d | 3,4-Dichloro | CCRF-CEM | 69 | chapman.edu |
| 8e | 4-Methoxy | CCRF-CEM | 58 | chapman.edu |
Impact of Substituent Nature and Position on the Thiazole Ring
Substituents on the thiazole ring, or on a phenyl group often attached to the thiazole ring, play a pivotal role in defining the potency and selectivity of these compounds. The electronic properties and position of these substituents can drastically alter the biological activity.
The introduction of halogen atoms, such as chlorine (Cl), fluorine (F), or bromine (Br), onto a phenyl ring attached to the thiazole core is a common strategy to enhance biological activity. Halogenated phenyl groups can influence the compound's ability to cross cell membranes and interact with target enzymes or receptors.
Structure-activity relationship studies have consistently shown that the presence of electron-withdrawing halogen substituents on the phenyl ring is beneficial for various biological activities. For example, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups like Cl, Br, and F on the phenyl ring resulted in higher anticonvulsant protection. nih.gov In another study on thiazole derivatives, a bromine atom at the para-position of the phenyl ring was found to be essential for antimicrobial activity. nih.gov Furthermore, for a series of meta-bis-thiourea derivatives, substitution with strongly electron-withdrawing groups such as 4-F and 4-Cl on the phenyl rings led to high cytotoxic effects against a broad range of cancer cell lines. nih.gov A series of thiazole derivatives containing a 4-chlorophenyl substituent also demonstrated notable antibacterial activity. nih.gov The antioxidant activity of certain thiazole analogues was also found to be enhanced by the presence of a halogen group. sigmaaldrich.com
The electronic nature of the substituents on the phenyl ring of the thiazole moiety is a key determinant of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the compound's efficacy, often in a target-specific manner.
As mentioned, strong EWGs like nitro (NO₂) and trifluoromethyl (CF₃) groups, in addition to halogens, have been shown to increase the antifungal and anticancer activities of thiazole derivatives. science.govnih.gov For instance, meta-bis-thiourea derivatives with 4-CF₃ and 4-NO₂ substituents on the phenyl rings showed high cytotoxicity. nih.gov The introduction of a 3-nitro group to a 4-methoxy-substituted phenylthiazole derivative resulted in a compound with excellent inhibitory activity against the Gram-positive bacterium S. aureus. nih.gov
**Table 2: Influence of Phenyl Ring Substituents on Antibacterial Activity against S. aureus*** *Data sourced from studies on glucose-conjugated thioureas with a 4-phenyl-1,3-thiazole moiety.
| Compound | Substituent (R) on Phenyl Ring | Substituent Type | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 4a | H (Unsubstituted) | - | 12.5 | nih.gov |
| 4b | 4-CH₃ | Electron-Donating | 12.5 | nih.gov |
| 4c | 4-Cl | Electron-Withdrawing | 3.125 | nih.gov |
| 4g | 4-OCH₃ | Electron-Donating | 1.56 | nih.gov |
| 4h | 4-OCH₃, 3-NO₂ | EDG + EWG | 0.78 | nih.gov |
Contribution of Hybrid Scaffolds to Enhanced Activity
The development of hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy for enhancing therapeutic activity. This approach can lead to compounds with novel mechanisms of action or improved potency.
For example, creating hybrid structures by conjugating glucose to thioureas containing a 1,3-thiazole ring has resulted in molecules with remarkable antibacterial activity. science.gov The rationale behind this is that the glucose moiety can facilitate uptake by microbial cells, thereby increasing the intracellular concentration of the active compound. Similarly, the fusion of the thiazole-thiourea core with other heterocyclic systems, such as pyridazinone, has yielded hybrids with significant anticonvulsant properties. nih.gov The synthesis of hybrid compounds that merge the pharmacophores of thiourea and other heterocyclic rings like benzothiazole (B30560) is a recognized strategy for developing new drug candidates. nih.gov
Structural Diversity and Optimization for Specific Biological Targets
The inherent structural flexibility of the this compound scaffold allows for extensive chemical modification, leading to a wide diversity of derivatives that can be optimized for specific biological targets. Thiazole derivatives are considered privileged scaffolds that can be explored for the discovery of new drugs with improved therapeutic efficacy. sciencepublishinggroup.com
By systematically altering the substituents on the benzyl and thiazole rings, researchers can fine-tune the compound's properties to achieve desired activities. For example, derivatives of the related benzothiazole class have been optimized to act as potent and selective inhibitors of specific enzymes, such as B-RafV600E and C-Raf kinases, which are important targets in cancer therapy. farmaciajournal.com The optimization of N-benzyl substituted thiazolyl acetamides has led to the identification of potent Src kinase inhibitors. chapman.edu This targeted optimization allows for the development of compounds with high potency against specific diseases while potentially minimizing off-target effects.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 1-Benzyl-3-thiazol-2-yl-thiourea, these simulations are pivotal for identifying potential biological targets and understanding the molecular basis of its activity.
Prediction of Binding Affinities and Interactions with Target Proteins
Molecular docking studies are instrumental in predicting how strongly this compound might bind to a protein's active site, an affinity often quantified by a docking score. Research on analogous thiourea-based compounds has identified several potential protein targets.
For instance, thiourea (B124793) derivatives containing a thiazole (B1198619) ring have been investigated as inhibitors of bacterial urease, a key virulence factor in pathogens like Proteus mirabilis. acs.org Docking simulations for these compounds typically reveal strong binding affinities, suggesting that this compound could coordinate with the nickel ions in the urease active site via its sulfur atom and form hydrogen bonds with key amino acid residues like aspartic acid (Asp) and alanine (B10760859) (Ala). acs.org
Another significant target for related thiazolyl-thiourea derivatives is the human adenosine (B11128) A₂A receptor (PDB code: 3EML), which is implicated in Parkinson's disease. nih.gov Docking analyses of similar compounds into this receptor's binding cavity have shown favorable binding energies, indicating stable interactions. nih.gov The interactions are typically characterized by a combination of hydrophilic and lipophilic contacts with the receptor's amino acid residues. nih.gov The potency of these interactions is often correlated with the substitution pattern on the molecule. nih.gov
The predicted binding affinities from these simulations help in ranking potential drug candidates and prioritizing them for synthesis and in vitro testing. nih.gov
Table 1: Illustrative Molecular Docking Results for Thiourea Derivatives with Target Proteins Note: This table is illustrative, based on studies of analogous compounds, to show how data from molecular docking simulations are typically presented.
| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiazolyl-thiourea Derivatives | Bacterial Urease | -7.0 to -9.5 | HIS, ASP, ALA, Ni2+ ions |
| Naphthyl-thiazolyl-thiourea Derivatives | Human Adenosine A₂A Receptor (3EML) | -8.0 to -10.0 | PHE, ILE, ASN, LEU |
Elucidation of Ligand-Receptor Binding Modes
Beyond just predicting binding energy, molecular docking elucidates the specific three-dimensional orientation, or "binding mode," of this compound within a protein's active site. This provides a detailed picture of the intermolecular interactions driving the binding event.
For thiourea derivatives, the thiocarbonyl (C=S) group and adjacent N-H protons are critical for forming hydrogen bonds with amino acid backbones or side chains. acs.org In the case of the adenosine A₂A receptor, studies on similar ligands show that the molecule orients itself to fit within a cavity defined by specific amino acids, with the phenyl and thiazole rings engaging in hydrophobic or π-π stacking interactions. nih.gov
Understanding these binding modes is crucial for structure-based drug design. By identifying which parts of the molecule are essential for binding, researchers can propose modifications to enhance potency and selectivity. For example, if a particular region of the molecule is exposed to the solvent and makes no significant contact with the receptor, it could be a site for modification to improve pharmacokinetic properties without compromising binding affinity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations provide fundamental information about its geometry, stability, and reactivity. These theoretical studies often use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a high level of accuracy. rsc.org
Analysis of Electronic Properties
DFT is employed to calculate key electronic properties that govern the chemical behavior of this compound. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. rsc.orgresearchgate.net These maps reveal the electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. For thiourea derivatives, the sulfur atom of the C=S group and the nitrogen atoms are typically identified as electron-rich, nucleophilic sites, playing a crucial role in forming coordination bonds with metals or hydrogen bonds with receptors. rsc.org
Theoretical Insights into Geometrical Structures
DFT calculations are used to determine the most stable three-dimensional conformation of this compound by optimizing its geometry to a minimum energy state. This process yields precise theoretical values for bond lengths, bond angles, and dihedral (torsion) angles.
For related acylthiourea compounds, studies have shown that the thiourea backbone can adopt different conformations, often stabilized by intramolecular hydrogen bonds, such as between an N-H group and a nearby acceptor atom. researchgate.netresearchgate.net The calculated geometrical parameters can be compared with experimental data from X-ray crystallography to validate the accuracy of the theoretical method. researchgate.net For example, the calculated C=S and C-N bond lengths in the thiourea moiety can confirm the degree of double bond character and electron delocalization within that functional group. researchgate.net
Table 2: Representative DFT-Calculated Geometrical Parameters for a Thiourea Derivative Core Note: This table is illustrative, based on typical values for thiourea-containing structures, to demonstrate the output of DFT geometrical optimization.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C=S | ~1.68 Å |
| Bond Length (Å) | C-N (thiocarbonyl) | ~1.37 Å |
| Bond Angle (°) | N-C-N | ~117° |
| Dihedral Angle (°) | S=C-N-C | ~180° (trans) or ~0° (cis) |
Vibrational Mode Analysis and Potential Energy Distribution
Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as the stretching or bending of bonds.
A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. This provides a definitive assignment for complex spectral regions where multiple vibrational modes may overlap. For a molecule like this compound, PED analysis would be crucial for identifying the characteristic vibrations of the thiourea core (e.g., ν(N-H), ν(C=S)), the thiazole ring, and the benzyl (B1604629) group, confirming the molecule's structural integrity.
Molecular Dynamics Simulations to Assess Complex Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of drug design, MD simulations can predict how a ligand, such as this compound, interacts with its biological target, typically a protein, and assess the stability of the resulting complex over time.
While specific MD simulation studies on this compound are not extensively detailed in the public domain, the principles of this technique are widely applied to similar thiourea derivatives. researchgate.net For instance, studies on other thiourea compounds investigate their interaction with protein active sites, revealing the dynamic behavior and stability of the ligand-protein complex. These simulations provide information on the binding energy, conformational changes, and the key amino acid residues involved in the interaction. The stability of such complexes is often correlated with the compound's biological activity. researchgate.net
The general methodology involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The forces between atoms are calculated, and the resulting movements are simulated over a period of time. Analysis of the trajectory provides insights into the stability of the complex. A stable complex, characterized by minimal deviation in the ligand's position and sustained interactions with the protein, suggests a higher likelihood of the compound exhibiting the desired biological effect.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for activity.
For thiazole and thiourea derivatives, QSAR studies have been successfully applied to predict their antimicrobial and antifungal activities. researchgate.netnih.gov These studies typically involve a series of related compounds for which the biological activity has been experimentally determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of other compounds in the series, including this compound, and to guide the design of more potent analogues. The predictive power of QSAR models is a key component in modern drug design, saving time and resources in the synthesis and testing of new compounds. nih.govresearchgate.net
In Silico Prediction of Theoretical Drug-Likeness and Pharmacokinetic Properties
In silico tools are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds at an early stage of drug discovery. nih.gov These predictions help to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles. mdpi.com
For this compound, its drug-likeness can be evaluated using rules such as Lipinski's Rule of Five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
Web-based platforms and specialized software are used to calculate these properties and predict various pharmacokinetic parameters. mdpi.com These predictions provide a preliminary assessment of the compound's potential to be developed into an effective drug.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H11N3S2 |
| Molecular Weight | 249.36 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Molar Refractivity | 70.3 cm³ |
| Topological Polar Surface Area | 81.6 Ų |
Note: The values in this table are theoretical predictions and may vary depending on the software and calculation methods used.
Crystallographic and Spectroscopic Structural Characterization of 1 Benzyl 3 Thiazol 2 Yl Thiourea and Analogues
Single-Crystal X-ray Diffraction Analysis
The molecular geometry of thiourea (B124793) derivatives is characterized by the spatial arrangement of the substituent groups around the central thiourea backbone. In analogues such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, X-ray analysis reveals that the moieties attached to the thiourea group often adopt a trans conformation with respect to the N—C single bond. researchgate.netnih.gov
The central thiourea fragment (S/N/N/C/C) in these types of molecules is typically planar. nih.gov For instance, in the aforementioned benzothiazole (B30560) analogue, the maximum deviation from the mean plane of the thiourea fragment is just 0.0519 (1) Å for one of the nitrogen atoms. nih.gov The phenyl and benzothiazole rings are also essentially planar. nih.gov However, these rings are often twisted relative to each other. In one studied analogue, the dihedral angle between the mean planes of a 4-bromophenyl ring and a 2-benzothiazolyl unit is 10.45 (11)°. nih.gov The thiourea fragment is nearly coplanar with the benzothiazolyl moiety, showing a small dihedral angle of 1.94 (11)°, while making a larger angle of 8.64 (12)° with the 4-bromophenyl ring. nih.gov
Analysis of bond lengths provides further insight. The C=S double bond length is typically around 1.66 Å, while C=O bonds are observed near 1.22 Å. nih.gov The C-N bonds within the thiourea linkage often exhibit lengths that are shorter than a typical single bond, indicating partial double bond character due to resonance. researchgate.net
Table 1: Selected Crystallographic Data for a Thiourea Analogue Data for 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| C=S Bond Length | 1.663 (2) Å | nih.gov |
| C=O Bond Length | 1.220 (2) Å | nih.gov |
| Dihedral Angle (Bromophenyl-Benzothiazolyl) | 10.45 (11)° | nih.gov |
| Dihedral Angle (Thiourea-Benzothiazolyl) | 1.94 (11)° | nih.gov |
Intramolecular hydrogen bonds are critical in stabilizing the conformation of a molecule. In many N-acylthiourea derivatives, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of a stable, planar, six-membered pseudo-ring, often described by the graph-set notation S(6). researchgate.netnih.govresearchgate.net This interaction locks the conformation of the acyl group relative to the thiourea core. For example, in 1-benzyl-3-(2-furoyl)thiourea, a clear intramolecular N—H⋯O hydrogen bond is present. researchgate.net This type of bonding is a common feature in this class of compounds.
The way individual molecules pack together in a crystal is governed by a network of intermolecular interactions. In thiourea derivatives, intermolecular hydrogen bonds play a dominant role in defining the crystal lattice. Common interactions include N—H⋯S, C—H⋯O, and C—H⋯N hydrogen bonds. researchgate.netresearchgate.net These interactions link adjacent molecules, often forming molecular layers or chains. researchgate.netnih.gov For instance, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, pairs of molecules are connected through N—H⋯S and C—H⋯S hydrogen bonds, which results in the formation of molecular layers parallel to the ac plane. researchgate.netnih.gov These non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.
Table 2: Hydrogen Bonding Parameters in a Thiourea Analogue Data for 1-Benzyl-3-(2-furoyl)thiourea
| Interaction (D–H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) | Type | Reference |
|---|---|---|---|---|---|---|
| N1–H1···O1 | 0.88 | 2.00 | 2.697 (3) | 135 | Intramolecular | researchgate.net |
| N2–H2···S1 | 0.88 | 2.61 | 3.484 (2) | 173 | Intermolecular | researchgate.net |
| C12–H12···O1 | 0.95 | 2.59 | 3.491 (3) | 158 | Intermolecular | researchgate.net |
Spectroscopic Elucidation of Chemical Structure and Tautomerism
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure of newly synthesized compounds and for studying dynamic processes like tautomerism.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 1-Benzyl-3-thiazol-2-yl-thiourea, one would expect to see distinct signals corresponding to the different types of protons. These would include signals for the aromatic protons of the benzyl (B1604629) group, a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl group, signals for the protons on the thiazole (B1198619) ring, and two separate, broad signals at lower field for the two N-H protons of the thiourea moiety.
The ¹³C NMR spectrum is equally informative, showing distinct resonances for each unique carbon atom. researchgate.net The spectrum would feature signals for the carbons of the benzyl and thiazole rings, the methylene carbon, and a characteristic downfield signal for the C=S (thiocarbonyl) carbon, typically appearing in the range of 180-190 ppm. The chemical shifts observed in both ¹H and ¹³C NMR spectra are used to confirm the connectivity and chemical environment of all atoms in the molecule. researchgate.net
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For thiourea derivatives, the IR spectrum provides key information about the tautomeric form present, particularly distinguishing between the thione (C=S) and thiol (C-SH) forms.
The solid-state structure of this compound and its analogues predominantly exists in the thione form. This is confirmed in the IR spectrum by the presence of a strong absorption band corresponding to the C=S stretching vibration, typically found in the 700-850 cm⁻¹ region, and the absence of a band for S-H stretching (around 2550 cm⁻¹). researchgate.net Other key absorption bands include N-H stretching vibrations, which appear as broad bands in the 3100-3400 cm⁻¹ region. The stretching vibrations for aromatic C-H and the C=N of the thiazole ring are also readily identifiable. researchgate.net The analysis of thione vs. thiol tautomers is critical, as the ability to undergo tautomeric transformations can significantly affect the molecule's biological activity and chemical properties. researchgate.net
Table 3: Characteristic IR Absorption Bands for Thiourea Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Confirms presence of amine groups | researchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates aromatic rings | mdpi.com |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Indicates -CH₂- group | mdpi.com |
| C=S Stretch (Thione) | 700 - 850 | Confirms presence of thione tautomer | researchgate.net |
| C=N Stretch | ~1600 | Indicates thiazole ring | researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a fundamental analytical technique employed to confirm the molecular weight of synthesized compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound and its analogues, this method serves as a crucial final check of molecular identity. The ionization process, typically electron ionization (EI) or electrospray ionization (ESI), generates a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the m/z value of which corresponds to the molecular weight of the compound.
In the analysis of thiourea derivatives, the mass spectrum will prominently feature the molecular ion peak, confirming the successful synthesis of the target structure. For instance, the mass spectrum of thiourea itself shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, for substituted analogues, the calculated exact mass is confirmed by high-resolution mass spectrometry (HRMS), providing unequivocal structural evidence. The fragmentation pattern, though not detailed here, can further elucidate the structure by showing the loss of specific fragments, such as the benzyl group or parts of the thiazole ring.
The table below lists the molecular formulas and corresponding molecular weights for this compound and several related analogues, which are confirmed through mass spectrometric analysis.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, provides valuable information about the electronic transitions within a molecule. For this compound and its analogues, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the chromophores present in the molecule. The key chromophores are the thiazole ring, the phenyl ring of the benzyl group, and the thiocarbonyl (C=S) group of the thiourea moiety.
The thiocarbonyl group typically exhibits a weak absorption band in the near-UV region corresponding to the n → π* transition of a non-bonding electron from the sulfur atom to a π* anti-bonding orbital. researchgate.net More intense absorptions at shorter wavelengths are attributed to π → π* transitions within the conjugated systems of the aromatic and heterocyclic rings. researchgate.net For instance, studies on thiourea show absorption peaks around 235-242 nm (n→π) and 202 nm (π→π). researchgate.netwikipedia.org The combination of the precursor solutions for a cobalt-thiourea complex shows an absorption range between 225 and 270 nm. nih.gov The specific wavelengths and intensities of these absorptions can be influenced by the solvent and the specific substituents on the aromatic and thiazole rings.
The table below summarizes typical electronic absorption bands observed for thiourea and related derivatives.
Thione-Thiol Tautomerism Studies and Reactivity Implications
Thiourea and its derivatives, including this compound, can exist in two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form (or isothiourea), which contains a carbon-sulfur single bond and a carbon-nitrogen double bond (C=N) with a sulfhydryl (-SH) group. This equilibrium is a critical aspect of their chemistry, influencing their structure, stability, and reactivity.
Numerous experimental and computational studies have demonstrated that for most thioureas, the thione form is significantly more stable and therefore predominates in both the solid state and in solution. researchgate.net For unsubstituted thiourea in aqueous solution, the equilibrium constant (Keq = [thiol]/[thione]) is approximately 1.04 × 10⁻³. Quantum chemical calculations on various thiourea derivatives consistently find the thione tautomer to be the most stable species in the gas phase. researchgate.netwikipedia.org The solvent environment can shift the equilibrium; for example, the proportion of the thiol form of thiourea has been observed to increase in a series of alcohols compared to water.
The predominance of the thione tautomer has significant reactivity implications. Free thiols are highly reactive and can readily undergo oxidation or form covalent adducts with biological molecules like cysteine residues, which can lead to undesirable side effects. Thioureas, existing mainly as the more stable thione, can function as a "masked thiol" or a thiol-like moiety with reduced liabilities. This allows them to serve as effective organosulfur ligands in coordination chemistry and drug design without the promiscuous reactivity of a free sulfhydryl group.
The tautomeric equilibrium is also crucial for the biological activity and metal-binding properties of these compounds. The ability of the thiourea moiety to deprotonate and coordinate with metal ions, a key mechanism in the activity of some enzyme inhibitors, is dependent on this tautomerism. Studies using reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts specifically with sulfhydryl groups, show that thiourea derivatives react much more slowly than simple thiols, confirming that the thiol tautomer concentration is low at equilibrium. This controlled reactivity is essential for their function as targeted bioactive agents.
Future Directions and Research Perspectives
Rational Design of Novel Analogues with Enhanced Potency and Selectivity
The principles of rational drug design are pivotal in the quest to enhance the therapeutic profile of lead compounds like 1-Benzyl-3-thiazol-2-yl-thiourea. This approach leverages an understanding of the structure-activity relationship (SAR) to guide the synthesis of new analogues with improved potency and selectivity.
Future research will likely focus on systematic modifications of the this compound structure. This includes the introduction of various substituents on both the benzyl (B1604629) and thiazole (B1198619) rings to explore their impact on biological activity. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. nih.gov
The development of hybrid molecules is another promising strategy. nih.gov By combining the this compound core with other pharmacologically active motifs, it may be possible to create multifunctional agents with synergistic effects. For example, integrating fragments known to interact with specific enzyme active sites could lead to highly potent and selective inhibitors.
A study on thiazole-based-thiourea analogues demonstrated that fluoro substitution at the phenyl ring of thiourea (B124793) resulted in compounds with excellent anticancer, antiglycation, and antioxidant potential. nih.gov This highlights the importance of strategic modifications in enhancing the therapeutic efficacy of this class of compounds.
The following table outlines potential modifications and their expected impact on the activity of this compound analogues:
| Modification Site | Proposed Substituents | Potential Impact | Supporting Rationale |
| Benzyl Ring | Halogens, Alkoxy, Nitro | Enhanced binding affinity, altered pharmacokinetic properties | Modifications can influence lipophilicity and electronic interactions with the target protein. |
| Thiazole Ring | Alkyl, Aryl groups | Increased target specificity, modulation of metabolic stability | Substituents on the thiazole ring can influence the overall conformation and interaction with the biological target. |
| Thiourea Linker | Bioisosteric replacement | Improved bioavailability, reduced toxicity | Replacing the thiourea group with other linkers can alter the compound's physicochemical properties. acs.org |
Exploration of New Biological Targets and Mechanisms of Action
While the anticancer and antimicrobial activities of thiazole-thiourea derivatives are well-documented, the full spectrum of their biological targets remains to be elucidated. Future research should aim to identify novel molecular targets and unravel the intricate mechanisms through which these compounds exert their therapeutic effects.
Thiazole derivatives have been shown to induce apoptosis and disrupt tubulin assembly in cancer cells. dntb.gov.ua They have also been implicated in the inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT. dntb.gov.ua Further investigation into these and other potential pathways could reveal new therapeutic applications for this compound and its analogues.
One area of interest is the potential of these compounds to inhibit enzymes that are crucial for the survival and proliferation of pathogens or cancer cells. For example, studies on other thiourea derivatives have shown inhibitory activity against enzymes like urease and carbonic anhydrase. nih.govtandfonline.com Exploring the inhibitory potential of this compound against a broader range of enzymes could open up new avenues for drug development.
Furthermore, the investigation of their effects on emerging drug targets, such as those involved in protein-protein interactions or epigenetic regulation, could lead to the discovery of first-in-class therapeutic agents. chemscene.com
Development of Advanced Computational Models for Prediction and Optimization
In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rapid screening of large compound libraries and the prediction of their biological activities. mdpi.com The development of advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, will be instrumental in optimizing the therapeutic properties of this compound analogues. nih.govnih.gov
QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards the most promising candidates. qub.ac.uk
Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a biological target. mdpi.com This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity. researchgate.net For instance, docking studies can help identify key amino acid residues that interact with the compound, providing a roadmap for the rational design of more potent inhibitors. qub.ac.uk
The integration of molecular dynamics (MD) simulations can further refine these models by providing a dynamic view of the ligand-receptor interactions over time. nih.gov This can help in assessing the stability of the binding complex and in identifying potential allosteric binding sites.
Integration of Synthetic Chemistry with Advanced Biological Screening Platforms
The synergy between synthetic chemistry and advanced biological screening platforms is essential for accelerating the drug discovery process. mdpi.com High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against a variety of biological targets, enabling the identification of promising hits in a time-efficient manner. chemrxiv.org
The development of efficient and versatile synthetic methodologies is crucial for generating the chemical diversity required for HTS campaigns. mdpi.com This includes the use of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com
Furthermore, the integration of automated synthesis platforms with HTS can create a closed-loop system for the rapid design, synthesis, and testing of novel compounds. youtube.com This iterative process can significantly accelerate the optimization of lead compounds and reduce the time and cost associated with drug development. nih.gov
The following table summarizes the key components of an integrated drug discovery platform for the development of this compound analogues:
| Component | Description | Key Technologies | Expected Outcome |
| Compound Library Generation | Synthesis of a diverse library of this compound analogues. | Combinatorial chemistry, parallel synthesis, automated synthesis. | A large and diverse collection of compounds for biological screening. |
| High-Throughput Screening (HTS) | Rapid screening of the compound library against a panel of biological targets. | Robotic liquid handling, fluorescence-based assays, cell-based assays. | Identification of hit compounds with desired biological activity. |
| Hit-to-Lead Optimization | Iterative process of chemical modification and biological testing to improve the potency, selectivity, and pharmacokinetic properties of hit compounds. | Rational drug design, computational modeling, structure-based drug design. | Development of lead compounds with optimized therapeutic potential. |
| Preclinical Development | In-depth evaluation of the lead compounds in preclinical models to assess their efficacy and safety. | Animal models of disease, toxicology studies, pharmacokinetic studies. | Identification of a clinical candidate for further development. |
By embracing these future directions and research perspectives, the scientific community can continue to build upon the promising foundation laid by the this compound scaffold, ultimately leading to the development of novel and effective therapies for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-3-thiazol-2-yl-thiourea, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with benzyl isothiocyanate in anhydrous DMF under reflux (4–6 hours), followed by crystallization from ethanol to isolate the product . Purity is verified using thin-layer chromatography (TLC) and confirmed via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement, bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) are analyzed to validate the structure . Complementary techniques include FT-IR (to confirm thiourea C=S stretching at ~1250–1350 cm) and elemental analysis.
Q. What are the primary biological activities associated with thiourea derivatives like this compound?
- Methodology : In vitro assays are used to evaluate antiviral, antibacterial, or antifungal activity. For instance, minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus, E. coli) or cytotoxicity testing via MTT assays on cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Systematic variation of parameters (solvent polarity, temperature, stoichiometry) using design of experiments (DoE). For example, DMF or acetonitrile as solvents at 80–100°C enhances reactivity. Catalysts like triethylamine (TEA) may reduce side reactions. Yield improvements are tracked via HPLC and quantified using kinetic studies .
Q. How do structural modifications (e.g., substituents on the benzyl or thiazole groups) affect biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing benzyl with phenethyl or altering thiazole substituents) and comparing their bioactivity. Computational methods like molecular docking predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?
- Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature, cell line passages). Analyze impurities via LC-MS and quantify their impact. Reproduce conflicting studies with rigorous controls (e.g., solvent/DMSO effects) and statistical validation (p < 0.05, n ≥ 3) .
Q. How can the stability of this compound under varying storage conditions be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
